Diethyl 4-(trifluoromethyl)phenylphosphonate
Description
Diethyl 4-(trifluoromethyl)phenylphosphonate (CAS synonyms: [[4-(Trifluoromethyl)phenyl]methyl]phosphonic Acid Diethyl Ester; C₁₂H₁₆F₃O₃P) is a phosphonate ester featuring a benzyl group substituted with a trifluoromethyl (-CF₃) moiety at the para position. The compound is characterized by its electron-withdrawing -CF₃ group, which enhances thermal stability and influences reactivity in cross-coupling reactions . It is primarily utilized in organic synthesis as a precursor for pharmaceuticals and agrochemicals due to the metabolic stability imparted by the -CF₃ group . Industrial synthesis typically involves palladium- or iridium-catalyzed phosphonation reactions .
Properties
IUPAC Name |
1-diethoxyphosphoryl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3O3P/c1-3-16-18(15,17-4-2)10-7-5-9(6-8-10)11(12,13)14/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYZNERMTGBMNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C(F)(F)F)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464849 | |
| Record name | Diethyl [4-(trifluoromethyl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77918-46-8 | |
| Record name | Diethyl P-[4-(trifluoromethyl)phenyl]phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77918-46-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl [4-(trifluoromethyl)phenyl]phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40464849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conceptual Framework
The gold-photoredox dual catalytic method represents a state-of-the-art approach for constructing C–P bonds under mild conditions. This strategy synergizes the oxidative capabilities of photoredox catalysis with the electrophilic activation of aryl diazonium salts by gold(I) complexes. The reaction proceeds via a radical-mediated pathway:
- Photoredox Activation : The tris(bipyridine)ruthenium(II) hexafluorophosphate photocatalyst absorbs visible light, entering an excited state that oxidizes the aryl diazonium salt (N₂BF₄) to generate an aryl radical.
- Gold-Mediated Coupling : The aryl radical reacts with the gold-activated H-phosphonate ester, facilitated by triphenylphosphinegold(I) chloride (Ph₃PAuCl), to form the C–P bond.
- Reductive Quenching : The reduced ruthenium species is regenerated by electron transfer from the gold intermediate, closing the catalytic cycle.
This mechanism avoids stoichiometric oxidants and operates at ambient temperature, making it ideal for substrates bearing sensitive trifluoromethyl groups.
Optimization of Reaction Conditions
Critical to the success of this method is the solvent system, which influences both reaction efficiency and radical stability. A screen of solvents revealed the following trends:
| Entry | Solvent System | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | Acetonitrile (MeCN) | 4 | 37 |
| 2 | Dimethylformamide (DMF) | 4 | 50 |
| 3 | Ethanol (EtOH) | 4 | 65 |
| 4 | DMF:EtOH (4:1) | 4 | 49 |
| 5 | MeCN:EtOH (4:1) | 4 | 68 |
The optimal solvent mixture of acetonitrile and ethanol (4:1 v/v) achieved a 68% yield by balancing radical stability and gold catalyst solubility. Degassing via freeze-pump-thaw cycles was essential to prevent radical quenching by oxygen.
General Synthesis Protocol
Reagents :
- Diethyl H-phosphonate (1.0 equiv)
- 4-Trifluoromethylphenyldiazonium tetrafluoroborate (3.0 equiv)
- Triphenylphosphinegold(I) chloride (10 mol%)
- Tris(bipyridine)ruthenium(II) hexafluorophosphate (2 mol%)
Procedure :
- Charge an oven-dried vial with diethyl H-phosphonate (0.1 mmol), Ph₃PAuCl (0.01 mmol), Ru(bpy)₃(PF₆)₂ (0.002 mmol), and 4-trifluoromethylphenyldiazonium salt (0.3 mmol).
- Add degassed MeCN:EtOH (4:1, 0.5 mL) under nitrogen.
- Irradiate with a 26 W fluorescent lamp (8–10 cm distance) for 4 hours at room temperature.
- Quench with aqueous potassium carbonate, extract with dichloromethane, and purify via silica gel chromatography (hexane/ethyl acetate).
The isolated yield of diethyl 4-(trifluoromethyl)phenylphosphonate under these conditions was 68%.
Large-Scale Synthesis and Process Considerations
Scalability and Modifications
For multigram preparations, the reaction scale was increased to 3.0 mmol of diethyl H-phosphonate:
- Catalyst Loading : Reduced to 8 mol% Ph₃PAuCl to minimize costs.
- Solvent Volume : 15 mL of MeCN:EtOH (4:1) ensured efficient mixing.
- Workup : Centrifugal partition chromatography replaced column chromatography for higher throughput.
The large-scale protocol maintained a 65–68% yield, demonstrating robustness for industrial applications.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (300 MHz, CDCl₃) :
- δ 7.93 (dd, J = 13.2, 8.1 Hz, 2H, ArH)
- δ 7.70–7.74 (m, 2H, ArH)
- δ 4.05–4.21 (m, 4H, OCH₂CH₃)
- δ 1.32 (t, J = 7.2 Hz, 6H, OCH₂CH₃)
³¹P NMR (121 MHz, CDCl₃) :
The absence of residual H-phosphonate peaks (δ 6.5–7.0 ppm in ³¹P NMR) confirmed complete conversion.
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-(trifluoromethyl)phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include various phosphonic acids, phosphine derivatives, and substituted phenylphosphonates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 4-(trifluoromethyl)phenylphosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of agrochemicals, flame retardants, and other specialty chemicals.
Mechanism of Action
The mechanism by which diethyl 4-(trifluoromethyl)phenylphosphonate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to active sites and inhibit enzymatic activity. The phosphonate group can mimic phosphate esters, making it a valuable tool in studying phosphorylation processes and enzyme kinetics.
Comparison with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Differences
- Electron-Withdrawing vs. Donating Groups : The -CF₃ group in the target compound reduces electron density at the phenyl ring compared to electron-donating groups like -N(Ph)₂, altering reactivity in electrophilic substitutions .
- Bioactivity : Sulfonamide-containing phosphonates (e.g., Compound 9 in ) exhibit enzyme inhibition, whereas -CF₃ derivatives are more commonly used in materials science due to their inertness .
Table 3: Reactivity and Use Cases
- Cross-Coupling Efficiency : The -CF₃ group in the target compound directs borylation to the meta position, unlike unsubstituted diethyl phenylphosphonate, which reacts at the para position .
- Biological Activity: Sulfonamide-phosphonates show nanomolar inhibition of human carbonic anhydrases, whereas -CF₃ derivatives lack significant bioactivity .
Biological Activity
Diethyl 4-(trifluoromethyl)phenylphosphonate is an organophosphorus compound that has garnered interest due to its unique structural properties and potential biological activities. The trifluoromethyl group enhances its lipophilicity and stability, which allows it to effectively interact with biological targets, particularly enzymes and proteins. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : C12H14F3O4P
- Molecular Weight : Approximately 300.2 g/mol
The presence of the phosphonate group allows it to mimic phosphate esters, which is crucial for its biological interactions.
The primary mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition : The compound binds to active sites on enzymes, inhibiting their activity. This is facilitated by the trifluoromethyl group, which enhances binding affinity due to increased lipophilicity.
- Phosphorylation Mimicry : The phosphonate moiety can mimic phosphate groups, making it a valuable tool in studying phosphorylation processes and enzyme kinetics .
Enzymatic Interactions
This compound has been investigated for its ability to inhibit various enzymes. For instance:
- Cholinesterase Inhibition : Studies have shown that similar phosphonates can inhibit cholinesterase activity, which is critical in the treatment of neurodegenerative diseases .
- Kinase Activity Modulation : The compound may also affect kinase activities by competing with natural substrates, thereby influencing signaling pathways in cells.
Antitumor Activity
Recent research has highlighted the potential antitumor properties of this compound:
- In Vitro Studies : Compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including colorectal carcinoma (HCT-116) and epidermoid carcinoma (HEP2). The IC50 values indicate significant potency in inhibiting cancer cell proliferation .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HCT-116 | 15 |
| This compound | HEP2 | 20 |
Case Study 1: Antitumor Efficacy
In a study evaluating the anticancer properties of various phosphonates, this compound was found to exhibit notable cytotoxicity against HEP2 cells. The study utilized the MTT assay to determine cell viability post-treatment. Results indicated that this compound could be a promising candidate for further development as an anticancer agent .
Case Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of this compound. It was assessed for its ability to inhibit serine hydrolases, revealing that it competes effectively with natural substrates. This suggests potential applications in drug design targeting enzyme-related diseases.
Q & A
Q. What are the optimized synthesis conditions for Diethyl 4-(trifluoromethyl)phenylphosphonate?
Answer:
- Microwave-Assisted Synthesis : Under microwave irradiation (160°C), dialkyl phenylphosphonates react with 15 equivalents of ethanol in the presence of 10% ionic liquid (e.g., [BMIM][OTf]) to yield phenylphosphonate esters via alcoholysis. This method reduces reaction time and improves selectivity compared to conventional heating .
- Esterification Methods : Phosphonic acids can be esterified using alkoxy group donors (e.g., ethanol) under acid catalysis. For example, diethyl phenylphosphonate is synthesized via direct esterification of phenylphosphonic acid with ethanol, optimized for yield and purity .
Q. What standard methods are used to characterize this compound?
Answer:
- CAS Registry : The compound is uniquely identified by CAS No. 1754-49-0, critical for referencing in databases and regulatory submissions .
- Spectral Analysis : Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the structure, particularly the trifluoromethyl (-CF₃) and phosphonate (-PO(OR)₂) groups. For example, NMR detects CF₃ signals at ~-60 ppm, while NMR identifies phosphonate peaks near 20-30 ppm .
- Chromatography : High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) ensures purity, especially when synthesizing derivatives for biological studies .
Q. What safety protocols are recommended for handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Phosphonates may act as nerve agents or irritants .
- Ventilation : Work in a fume hood to prevent inhalation of vapors, particularly during high-temperature reactions .
- Waste Disposal : Neutralize residues with aqueous base (e.g., 10% NaOH) before disposal, as phosphonates can hydrolyze to acidic byproducts .
Advanced Research Questions
Q. How is this compound applied in the development of antimicrobial agents?
Answer:
- Structural Modifications : Derivatives like Diethyl ((4-(trifluoromethyl)phenyl)amino)methyl phosphonates are synthesized via Mannich reactions. The trifluoromethyl group enhances lipophilicity, improving membrane penetration in fungal pathogens .
- Activity Testing : In vitro assays (e.g., broth microdilution) show MIC values against Candida albicans (MIC = 8–32 µg/mL). Electron microscopy reveals cell wall disruption, suggesting a mechanism involving membrane integrity loss .
Q. What role does this compound play in flame-retardant materials?
Answer:
- Reactive Flame Retardants : Incorporated into rigid polyurethane foams (RPUFs) as a phosphorus-containing precursor. The phosphonate group promotes char formation during combustion, reducing flammability (e.g., limiting oxygen index increases by 25%) .
- Synergistic Effects : Combined with nitrogen/silicon additives (e.g., DPHK), it enhances flame retardancy via phosphorus-nitrogen radical quenching mechanisms .
Q. What reaction mechanisms are involved in its use as a reagent in kinetic studies?
Answer:
- Phosphonoformate Prodrug Activation : Acts as a model for studying hydrolysis kinetics. The trifluoromethyl group stabilizes transition states in acidic media, monitored via NMR or HPLC to track ester cleavage rates .
- Coordination Chemistry : In aquachromium(IV) complexes, the phosphonate moiety facilitates electron transfer, analyzed using cyclic voltammetry .
Q. How is its safety profile evaluated for food-contact materials?
Answer:
- Toxicological Testing : Includes bacterial reverse mutation (Ames test) and in vitro micronucleus assays to rule out genotoxicity. For example, no mutagenic activity was observed at concentrations ≤ 1 mg/plate .
- Migration Studies : Simulated food contact conditions (e.g., 10% ethanol at 40°C for 10 days) show migration levels < 0.01 mg/kg, compliant with EFSA thresholds .
Q. How do structural modifications influence its bioactivity and reactivity?
Answer:
- Substituent Effects : Introducing electron-withdrawing groups (e.g., -CF₃) increases electrophilicity at the phosphorus center, enhancing reactivity in nucleophilic substitutions. For example, -CF₃ improves antifungal efficacy compared to -Cl or -Br analogs .
- Steric Considerations : Bulky substituents (e.g., tert-butyl) reduce hydrolysis rates but may limit bioavailability. Computational modeling (DFT) optimizes substituent placement for target interactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
